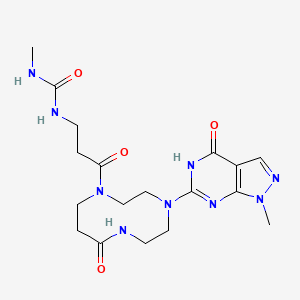
MeNHCO-bAla-bAla-Unk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MeNHCO-bAla-bAla-Unk is a synthetic molecule that combines a methylcarbamoyl group (MeNHCO) with two beta-alanine (bAla) residues and an unknown moiety (Unk)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MeNHCO-bAla-bAla-Unk typically involves the following steps:
Formation of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced by reacting methylamine with an appropriate carbonyl compound under mild conditions.
Coupling of Beta-Alanine Residues: The beta-alanine residues are coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents commonly used include carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents (e.g., hydroxybenzotriazole).
Attachment of the Unknown Moiety: The unknown moiety (Unk) is attached to the dipeptide using a suitable linker or coupling reagent, depending on its chemical nature.
Industrial Production Methods
Industrial production of This compound may involve large-scale peptide synthesis techniques, such as automated SPPS or continuous flow synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
MeNHCO-bAla-bAla-Unk: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the unknown moiety (Unk). For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
MeNHCO-bAla-bAla-Unk: has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for designing novel drugs with potential therapeutic effects.
Biology: It may serve as a probe for studying biological processes, such as enzyme-substrate interactions or protein-ligand binding.
Materials Science: The compound can be incorporated into polymeric materials to enhance their properties, such as biocompatibility or mechanical strength.
Mechanism of Action
The mechanism of action of MeNHCO-bAla-bAla-Unk depends on its specific molecular targets and pathways. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
MeNHCO-bAla-bAla-Unk: can be compared with other similar compounds, such as:
MeNHCO-bAla-bAla-Gly: A compound with glycine instead of the unknown moiety.
MeNHCO-bAla-bAla-Ser: A compound with serine as the terminal residue.
Uniqueness
The uniqueness of This compound lies in the unknown moiety (Unk), which can impart distinct chemical and biological properties to the compound. This makes it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-methyl-3-[3-[4-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-8-oxo-1,4,7-triazecan-1-yl]-3-oxopropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N9O4/c1-19-18(31)21-5-3-14(29)26-7-4-13(28)20-6-8-27(10-9-26)17-23-15-12(16(30)24-17)11-22-25(15)2/h11H,3-10H2,1-2H3,(H,20,28)(H2,19,21,31)(H,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQVUOJIXQROOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC(=O)N1CCC(=O)NCCN(CC1)C2=NC3=C(C=NN3C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














